molecular formula C24H24N4O3 B15284420 6-Amino-4-(3-ethoxy-4-propoxyphenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(3-ethoxy-4-propoxyphenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B15284420
M. Wt: 416.5 g/mol
InChI Key: IREFLDFKVWGKBK-UHFFFAOYSA-N
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Description

6-amino-4-[3-(ethyloxy)-4-(propyloxy)phenyl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound with a molecular formula of C18H20N4O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4-[3-(ethyloxy)-4-(propyloxy)phenyl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate in the presence of a catalyst. For instance, nano-eggshell/Ti (IV) has been used as a highly compatible natural-based catalyst for this synthesis . The reaction is carried out at room temperature under solvent-free conditions, which makes it environmentally friendly and efficient.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated systems could further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-amino-4-[3-(ethyloxy)-4-(propyloxy)phenyl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various halogenating agents, acids, or bases can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

6-amino-4-[3-(ethyloxy)-4-(propyloxy)phenyl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial and anti-inflammatory agent.

    Medicine: It is being investigated for its anticancer properties and potential use in drug development.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-amino-4-[3-(ethyloxy)-4-(propyloxy)phenyl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-4-[3-(ethyloxy)-4-(propyloxy)phenyl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C24H24N4O3

Molecular Weight

416.5 g/mol

IUPAC Name

6-amino-4-(3-ethoxy-4-propoxyphenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C24H24N4O3/c1-3-12-30-18-11-10-16(13-19(18)29-4-2)20-17(14-25)23(26)31-24-21(20)22(27-28-24)15-8-6-5-7-9-15/h5-11,13,20H,3-4,12,26H2,1-2H3,(H,27,28)

InChI Key

IREFLDFKVWGKBK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N)OCC

Origin of Product

United States

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